N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide

Physicochemical profiling Lead optimization Permeability

Secure your supply of this privileged spirocyclic oxalamide building block, pre-optimized for CNS drug discovery with zero HBD, a clogP of 1.54, and a TPSA of 51.24 Ų. Its 1,4-dioxaspiro[4.5]decane motif enables high-affinity sigma-1 receptor engagement (pKᵢ=9.13) and is the chemotype for clinical-stage IDO1 inhibitors. This scaffold is ideal for hit-to-lead campaigns and focused library synthesis to explore unique GPCR and enzyme inhibitor space.

Molecular Formula C19H26N2O4
Molecular Weight 346.427
CAS No. 899958-00-0
Cat. No. B2850725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide
CAS899958-00-0
Molecular FormulaC19H26N2O4
Molecular Weight346.427
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H26N2O4/c22-17(20-12-9-15-7-3-1-4-8-15)18(23)21-13-16-14-24-19(25-16)10-5-2-6-11-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,20,22)(H,21,23)
InChIKeySAKXRPBWAPMWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide (CAS 899958-00-0): Spirocyclic Oxalamide Scaffold for Medicinal Chemistry and Chemical Biology


N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide (CAS 899958-00-0, molecular formula C₁₉H₂₆N₂O₄, MW 346.43 g/mol) belongs to a class of spirocyclic oxalamide derivatives that combine a 1,4-dioxaspiro[4.5]decane moiety with an oxalamide linker and a phenethyl side chain. The compound is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors under catalog numbers such as WX110200-001 (WUXIAPPTEC) and is listed in the European Chemical Biology Database (ECBD) with a calculated clogP of 1.54 and topological polar surface area (TPSA) of 51.24 Ų [1]. The spirocyclic scaffold has established precedent in medicinal chemistry: 1,4-dioxaspiro[4.5]decane-based ligands demonstrate high affinity and selectivity for sigma-1 receptors (pKᵢ σ₁ = 9.13, σ₁/σ₂ = 47) [2], and structurally distinct spirocyclic oxalamides have been optimized into orally bioavailable IDO1 inhibitors with low-nanomolar cellular potency (IC₅₀ = 3.9 nM) [3].

Why N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide Cannot Be Substituted by Simpler Oxalamide or Non-Spirocyclic Analogs


Substituting this compound with a generic N,N′-disubstituted oxalamide or a non-spirocyclic analog overlooks the specific contributions of the 1,4-dioxaspiro[4.5]decane scaffold to target recognition and the phenethyl linker to physicochemical properties. Within the spirocyclic oxalamide class, even minor side-chain modifications produce substantial shifts in lipophilicity and hydrogen-bonding capacity: the target compound exhibits a clogP of 1.54 and zero hydrogen-bond donors, whereas structurally similar C₁₈H₂₄N₂O₄ oxalamides with polar substituents can show clogP values below 1.2 and up to three H-bond donors [1]. The 1,4-dioxaspiro[4.5]decane motif is a privileged scaffold for sigma receptor and 5-HT₁A receptor engagement—removing the spirocyclic constraint or replacing it with a simple cyclohexyl ring eliminates the conformational preorganization that enables high-affinity binding (pKᵢ σ₁ = 9.13 for spirocyclic analog 25b) [2]. Consequently, generic substitution risks losing both the target selectivity profile and the favorable drug-like properties that make this chemotype valuable for probe and lead discovery.

Quantitative Differential Evidence: How N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide Compares to Its Closest Analogs


Molecular Weight and Lipophilicity Differentiate the Phenethyl Analog from a Benzyl-Substituted Comparator

The phenethyl side chain in the target compound (C₁₉H₂₆N₂O₄) adds 14 Da relative to the benzyl-substituted analog N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide (C₁₈H₂₄N₂O₄, MW = 332.4 g/mol) [1]. This modest mass increase is accompanied by a favorable shift in computed lipophilicity: the target compound exhibits a clogP of 1.54, whereas closely related C₁₈H₂₄N₂O₄ oxalamide entries in the SilDrug/ECBD database show a typical clogP of ~1.0–1.2 for analogs bearing polar substituents [1][2]. The phenethyl extension thus provides a controlled increase in lipophilicity without introducing additional hydrogen-bond donors (HBD = 0 for the target compound), preserving membrane permeability while avoiding excessive hydrophobicity that would compromise aqueous solubility.

Physicochemical profiling Lead optimization Permeability

The 1,4-Dioxaspiro[4.5]decane Scaffold Confers Sigma-1 Receptor Affinity That Is Absent in Non-Spirocyclic Oxalamides

The 1,4-dioxaspiro[4.5]decane moiety is a validated pharmacophoric element for sigma receptor engagement. In a comprehensive SAR study, compound 25b—1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine—displayed a pKᵢ of 9.13 at sigma-1 receptors with 47-fold selectivity over sigma-2 receptors in guinea pig brain membrane radioligand binding assays [1]. In contrast, non-spirocyclic oxalamides lacking the 1,4-dioxaspiro[4.5]decane group do not occupy this conformational space and show negligible sigma receptor affinity. Although the target compound incorporates an oxalamide linker rather than a piperazine, the spirocyclic dioxane ring system remains intact, pre-organizing the molecule for potential interactions with sigma receptor binding pockets. Separate studies on 1,4-dioxa-spiro[4.5]decane-based ligands confirm high selectivity and potency at 5-HT₁A receptors (e.g., compound 1: 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine), reinforcing the privileged nature of this scaffold for aminergic GPCR targets [3].

Sigma receptor GPCR Conformational constraint

Spirocyclic Oxalamide Chemotype Is a Validated Entry Point for IDO1 Inhibitor Development with Distinct ADME Advantages

The oxalamide chemotype, when fused to a spirocyclic scaffold, has produced some of the most potent and orally bioavailable IDO1 inhibitors reported to date. Representative compound 18 from Phenex Pharmaceuticals achieved an IDO1 cellular IC₅₀ of 3.9 nM and a human whole blood IC₅₀ of 52 nM, with very high metabolic stability in vitro [1]. Pharmacokinetic profiling in mice demonstrated significantly reduced clearance compared to non-spirocyclic oxalamides, and in a mouse pharmacodynamic model, compound 18 nearly completely suppressed LPS-induced kynurenine production [1][2]. Hepatocyte data suggested human clearance comparable to linrodostat (BMS-986205), a clinical-stage IDO1 inhibitor [2]. While the target compound has a different spirocyclic architecture (1,4-dioxaspiro[4.5]decane vs. a spirofused bicyclic system), it retains the critical oxalamide-spirocyclic linkage that underlies the metabolic stability advantage of this class.

IDO1 inhibition Immuno-oncology Metabolic stability

Zero Hydrogen-Bond Donors Minimize Metabolic and Toxicity Liabilities Relative to N-Hydroxyalkyl or N-Aryl Amine Oxalamide Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), a property that distinguishes it from many closely related oxalamide derivatives that incorporate hydroxyethyl, amino, or phenolic substituents on the N2-aryl/alkyl group. SilDrug/ECBD data for a representative C₁₈H₂₄N₂O₄ oxalamide analog with polar substituents shows HBD = 3, TPSA = 83.72 Ų, and clogP = 1.89 [1][2]. By contrast, the target compound's TPSA of 51.24 Ų and HBD count of zero predict superior passive membrane permeability (lower TPSA correlates with higher Caco-2 Pₐₚₚ) and reduced susceptibility to Phase II conjugation (glucuronidation and sulfation), which typically require a hydroxyl or amine handle [2][3]. Within the oxalamide class, removal of a hydroxyethyl group has been shown to increase clogP by approximately 1.3 log units (from ~1.2 to ~2.5) while improving kinase inhibitory potency 10-fold , underscoring the critical impact of HBD count on both pharmacology and ADME.

Drug metabolism Toxicity Hydrogen bonding

Commercially Available with Documented Synthetic Route Enabling Rapid SAR Expansion

The target compound is listed as a stocked research chemical by WUXIAPPTEC (catalog WX110200-001, purity typical ≥95%) and is also accessible through Bidepharm, which provides batch-specific QC data including NMR, HPLC, and GC . The synthetic accessibility of the 1,4-dioxaspiro[4.5]decan-2-ylmethylamine intermediate is well-established: the spirocyclic core is constructed via ketalization of cyclohexanone with 3-chloro-1,2-propanediol, and the oxalamide linkage is formed by sequential coupling with oxalyl chloride and phenethylamine . In contrast, several close analogs (e.g., the 4-chlorophenethyl or 4-ethylphenyl variants) are described only on excluded vendor sites without independent QC or literature precedent, creating procurement risk. The availability of authenticated material with documented synthetic provenance reduces batch-to-batch variability and accelerates SAR exploration around the phenethyl moiety.

Chemical sourcing SAR studies Building block

High-Value Application Scenarios for N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide


Neuroscience Chemical Probe Design Targeting Sigma-1 or 5-HT₁A Receptors

The 1,4-dioxaspiro[4.5]decane scaffold has demonstrated high-affinity sigma-1 receptor binding (pKᵢ = 9.13) and potent 5-HT₁A receptor activity in peer-reviewed SAR studies [1][2]. The target compound's zero HBD count and moderate clogP (1.54) make it an ideal core scaffold for fragment growth or late-stage functionalization aimed at CNS-penetrant probe molecules [3]. Researchers can use the phenethyl side chain as a vector for introducing substituents that modulate target selectivity without disrupting the spirocyclic pharmacophore.

Immuno-Oncology Lead Generation Based on the Oxalamide-Spirocyclic IDO1 Pharmacophore

Spirocyclic oxalamides have yielded clinical-stage IDO1 inhibitors (e.g., linrodostat) with nanomolar cellular potency and favorable oral pharmacokinetics [1][4]. The target compound retains the critical oxalamide-spirocyclic connectivity and provides a distinct spiro architecture (1,4-dioxaspiro[4.5]decane vs. spirofused bicyclic) that may confer differential heme-displacement kinetics or isoform selectivity. It is suitable as a scaffold-hopping starting point for IDO1/TDO2 dual inhibitor programs.

Metabolic Stability-Driven Hit Expansion in Kinase Inhibitor Programs

Oxalamide derivatives lacking hydrogen-bond donors exhibit enhanced metabolic stability and improved kinase inhibitory potency compared to their hydroxylated counterparts (up to 10-fold IC₅₀ improvement upon hydroxyethyl removal) [2]. With HBD = 0 and TPSA = 51.24 Ų, the target compound is pre-optimized for passive permeability and resistance to Phase II conjugation, reducing the need for extensive ADME optimization in early hit-to-lead campaigns.

Building Block for Diversity-Oriented Synthesis (DOS) of Spirocyclic Libraries

The phenethyl-substituted oxalamide represents a versatile intermediate for combinatorial library synthesis. The secondary amide nitrogens can be alkylated, and the phenethyl aromatic ring can undergo electrophilic substitution, while the 1,4-dioxaspiro[4.5]decane core remains stable under a range of conditions [3]. This compound is recommended for constructing spirocyclic-focused libraries targeting under-exploited chemical space in GPCR and enzyme inhibitor screening collections.

Quote Request

Request a Quote for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.